7-(Aminomethyl)-7-deazaguanosine

Riboswitch RNA-ligand interaction Surface plasmon resonance

Researchers requiring authentic preQ1 for riboswitch structural biology or queuosine pathway reconstitution often encounter inactive preQ0 or 7-unsubstituted analogs that fail to support enzymatic activity. 7-(Aminomethyl)-7-deazaguanosine (preQ1) is the only naturally occurring nucleoside with the 7-aminomethyl substituent essential for biological function. • KD ~2 nM for class-I preQ1 riboswitch aptamers-17-fold tighter than preQ0-making it the ligand of choice for crystallography, ITC, and screening. • Obligate substrate for tRNA-guanine transglycosylase (TGT) and mandatory precursor for QueA-catalyzed epoxyqueuosine formation; preQ0 cannot substitute. • The 7-aminomethyl group enables selective fluorescent labeling with dansyl chloride for tRNA probe development. Supplied with rigorous analytical characterization; inquire for bulk or custom synthesis.

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
Cat. No. B12065839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)-7-deazaguanosine
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN
InChIInChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)
InChIKeySOEYIPCQNRSIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





preQ1: Queuosine Intermediate for RNA Modification Research


7-(Aminomethyl)-7-deazaguanosine (commonly designated preQ1) is a naturally occurring 7-deazapurine nucleoside that serves as a mandatory intermediate in the bacterial and eukaryotic queuosine (Q) tRNA modification pathway [1]. The compound, with CAS registry number 66048-70-2, was first structurally characterised from methyl-deficient Escherichia coli tRNA by chromatographic, electrophoretic, UV, and mass spectrometric comparison with an authentic synthetic standard, which confirmed the 7-aminomethyl substituent on the 7-deazaguanine scaffold that distinguishes preQ1 from its biosynthetic neighbours [2]. preQ1 is inserted at the wobble position (position 34) of tRNAs bearing GUN anticodons (tRNA-Asp, -Asn, -His, -Tyr) by tRNA-guanine transglycosylase (TGT) and is subsequently converted to epoxyqueuosine and then to queuosine by the enzymes QueA and QueG/QueH [3].

Committed intermediate for queuosine tRNA modification pathway studies
Cognate ligand for preQ1 riboswitch structural and binding assays
Reactive 7-aminomethyl handle enables fluorescent labeling and covalent RNA probe synthesis

preQ1 Uniqueness Among 7-Deazaguanosine Derivatives


Although a broad class of 7-deazaguanosine analogues shares the pyrrolo[2,3-d]pyrimidine core, the nature of the 7-position substituent dictates profound differences in molecular recognition, enzymatic processing, and biological function. Specifically, the primary 7-aminomethyl group of preQ1 enables protonated-amine-mediated electrostatic interactions and hydrogen bonding within riboswitch aptamer pockets and TGT active sites that are categorically absent in the 7-unsubstituted (7-deazaguanosine), 7-cyano (preQ0), or 7-carboxy (cadeguomycin) counterparts [1][2]. These substitution-dependent alterations translate into orders-of-magnitude differences in binding affinity, catalytic turnover, and functional outcomes, rendering class-level substitution scientifically unsound without explicit verification against the specific substituent and biological context under investigation [3].

preQ0

Lacks 7-aminomethyl group; riboswitch binding and TGT catalytic processing may not replicate preQ1 profiles.

7-deazaguanosine

No functionalisable 7-substituent; cannot support tRNA incorporation, labeling, or pathway enzymatic elaboration.

Cadeguomycin

7-carboxy derivative acts via dCMP deaminase inhibition; mechanism and pathway role differ fundamentally from preQ1.

preQ1: Quantitative Evidence vs Structural Analogs


Riboswitch Aptamer Affinity: preQ1 vs preQ0

Surface plasmon resonance (SPR) analysis of the Thermoanaerobacter tengcongensis preQ1-I riboswitch aptamer revealed an apparent equilibrium dissociation constant (KD) of 2.1 ± 0.3 nM for 7-(aminomethyl)-7-deazaguanosine (preQ1), whereas the immediate biosynthetic precursor 7-cyano-7-deazaguanine (preQ0) exhibited a KD of 35.1 ± 6.1 nM under identical experimental conditions [1]. The ~16.7-fold affinity enhancement for preQ1 is attributed solely to interactions between the primary 7-aminomethyl moiety and base G5 of the aptamer; preQ0, bearing a neutral cyano group, is incapable of forming this electrostatic contact [1]. This differential is further corroborated by in-line probing of a variant preQ1-II riboswitch (104 Pac RNA from Pediococcus acidilactici), which demonstrated strong discrimination against preQ0 relative to preQ1 at concentrations up to 100 μM [2].

Riboswitch Affinity
Head-to-head
preQ1 KD 2.1 nM vs preQ0 35.1 nM (~17-fold higher affinity). SPR with T. tengcongensis aptamer.
Supports preQ1 as high-affinity riboswitch ligand
Class-I riboswitch; confirmed by in-line probing in a variant riboswitch.
Riboswitch RNA-ligand interaction Surface plasmon resonance Gene regulation

TGT Enzyme Selectivity: preQ1 versus preQ0

Kinetic analysis of Zymomonas mobilis tRNA-guanine transglycosylase (TGT) demonstrated that selectivity favouring the physiological substrate 7-(aminomethyl)-7-deazaguanosine (preQ1) over the alternative substrate 7-cyano-7-deazaguanine (preQ0) is achieved not through differential binding affinity but through a significantly higher catalytic turnover rate (kcat) [1]. While preQ0 can be accommodated in the same active-site pocket, the enzymatic processing efficiency for preQ1 is superior. Mutation of the gating residue Glu235 to Gln (Tgt(Glu235Gln)) drastically increased KM for preQ1 while decreasing KM for preQ0, ablating or even inverting the wild-type selectivity in favour of preQ0 when assessed by catalytic efficiency (kcat/KM) [1]. This confirms that the 7-aminomethyl group specifically engages the productive conformational state of TGT required for efficient catalysis.

TGT Selectivity
Head-to-head
WT TGT favors preQ1 by higher kcat/KM; Glu235Gln mutation inverts selectivity toward preQ0.
preQ1 drives productive TGT conformation for tRNA modification
Z. mobilis TGT kinetic assays.
tRNA-guanine transglycosylase enzyme kinetics substrate selectivity queuosine biosynthesis

preQ1-Specific Fluorescent tRNA Labeling

Under-modified E. coli tRNATyr containing 7-(aminomethyl)-7-deazaguanosine in place of the fully mature Q (queuosine) nucleoside was treated with dansyl chloride under neutral conditions. Fluorescent labelling occurred specifically and exclusively on the 7-(aminomethyl)-7-deazaguanine moiety; no labelling was observed on the fully elaborated queuosine nucleoside or on other tRNA nucleosides [1]. The dansyl-modified tRNATyr remained fully active both in aminoacylation and in ribosome binding, demonstrating that the chemical modification does not compromise biological functionality [1]. This selectivity arises from the nucleophilic primary amine of the 7-aminomethyl group—functionality absent in both queuosine (which bears a cyclopentenyl-substituted tertiary amine) and preQ0 (which carries a non-nucleophilic nitrile).

Fluorescent Labeling
Head-to-head
Dansyl chloride labels only 7-aminomethyl-7-deazaguanine in tRNA; queuosine and other nucleosides non-reactive.
Enables selective fluorescent tRNA probe development
Modified tRNA retains aminoacylation and ribosome binding.
Fluorescent labeling tRNA modification dansyl chloride anticodon

SAR of preQ1 Core in Autoimmune Encephalomyelitis

A systematic SAR investigation of queuine analogues incorporating the 7-aminomethyl-7-deazaguanine core in a murine model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE) revealed an unusually narrow SAR . Potent in vitro and in vivo activity was contingent upon retention of the preQ1 7-deazaguanine core tethered via a three-carbon linker to a preferably unsubstituted aromatic ring; any structural deviation from this core, including modification or elimination of the 7-aminomethyl group, led to dramatic losses in biological activity both in vitro and in vivo . This contrasts with 7-carboxy-7-deazaguanosine (cadeguomycin), which exerts its biological effects through dCMP deaminase inhibition and immunopotentiation rather than through preQ1-like riboswitch or tRNA-modifying mechanisms [1].

EAE Model SAR
Class-level
Strict requirement for 7-aminomethyl-7-deazaguanine core; structural deviations abolish in vitro and in vivo activity.
Core retention critical for model activity
Murine EAE model; context-dependent.
Structure-activity relationship queuine analogue multiple sclerosis immunology

Covalent RNA Labeling with Electrophilic preQ1 Analogues

Synthetic preQ1 analogues bearing electrophilic tethers at the 7-aminomethyl position were shown to enable covalent, irreversible attachment to the class-I preQ1 riboswitch aptamer, providing a tool for stable RNA-ligand complex formation [1]. The same strategy applied to the 2,6-diamino-7-deazapurine (DPQ1) scaffold retains covalent attachment capability. Critically, the 7-aminomethyl group serves as the essential synthetic handle for introducing haloalkyl or mesyloxyalkyl electrophilic modifications; the corresponding 7-cyano (preQ0) or 7-unsubstituted derivatives lack this facile functionalisation route [1]. The covalent labelling approach builds upon the high inherent affinity of the preQ1–riboswitch interaction to enable RNA drugging and irreversible RNA modification applications.

Covalent RNA Labeling
Class-level
Only preQ1 allows straightforward introduction of electrophilic tethers for covalent riboswitch attachment.
Unique synthetic gateway for RNA modifier tools
Reductive amination route; preQ0 cannot be directly functionalised.
Covalent RNA labelling riboswitch preQ1 analogue click chemistry

preQ1 Branch-Point Role in Queuosine Biosynthesis

Within the queuosine biosynthetic pathway, 7-cyano-7-deazaguanine (preQ0) is first synthesised from GTP via FolE, QueD, QueE, and QueC; preQ0 is then reduced by QueF to 7-aminomethyl-7-deazaguanosine (preQ1), which is subsequently inserted into tRNA by TGT and further matured to queuosine (Q) by QueA and QueG/QueH [1][2]. Under physiological conditions, preQ0 is efficiently converted to preQ1 by QueF and does not accumulate as a free intermediate, as verified by the Modomics database annotation [3]. This obligatory pathway architecture means that preQ1 is the committed substrate for TGT and the mandatory precursor for queuosine; preQ0 is not a natural TGT substrate in vivo, and queuosine cannot be synthesised without prior formation of preQ1 [1]. The 7-aminomethyl group of preQ1 is thus the essential functional group that permits subsequent enzymatic elaboration (epoxyqueuosine formation via QueA) that the 7-cyano group of preQ0 cannot support.

Pathway Obligacy
Class-level
preQ1 is the committed intermediate after QueF reduction; preQ0 does not accumulate and cannot substitute in downstream steps.
Required for in vitro queuosine pathway reconstitution
Modomics database and bacterial genetics support obligate role.
Queuosine biosynthesis metabolic intermediate pathway branching tRNA modification

preQ1: Validated Application Scenarios


PreQ1 Riboswitch: Structural Biology & Drug Discovery

With a demonstrated KD of ~2 nM for class-I preQ1 riboswitch aptamers—approximately 17-fold tighter than preQ0—7-(aminomethyl)-7-deazaguanosine is the cognate ligand of choice for crystallographic and NMR structural determination of riboswitch aptamer domains, for isothermal titration calorimetry (ITC) binding studies, and for high-throughput screening campaigns seeking to identify synthetic riboswitch modulators targeting bacterial pathogens [8]. The availability of 15N-labelled preQ1 derivatives further enables advanced NMR investigations of ligand–RNA dynamics [3].

In Vitro Reconstitution of Queuosine tRNA Modification

As the obligate substrate for tRNA-guanine transglycosylase (TGT) and the mandatory precursor for QueA-catalysed epoxyqueuosine formation, 7-(aminomethyl)-7-deazaguanosine is required for in vitro reconstitution of the complete queuosine modification pathway when studying tRNA maturation, translational fidelity, or codon–anticodon recognition [8]. preQ0 cannot replace preQ1 in these assays, as its cyano group is not processed by QueA and it is not the physiological TGT substrate in vivo .

Fluorescent Probes for tRNA Detection and Conformation

The selective reactivity of the 7-aminomethyl group with dansyl chloride under neutral conditions—yielding a fluorescently labelled tRNA that retains aminoacylation and ribosome-binding activity—makes 7-(aminomethyl)-7-deazaguanosine a privileged starting material for developing fluorescent or otherwise chemically modified tRNA probes. This reactivity is not shared by queuosine, preQ0, or 7-deazaguanosine . More broadly, the 7-aminomethyl group serves as the sole synthetic handle for generating electrophile-tethered derivatives capable of covalent RNA attachment for RNA labelling and RNA drugging applications [8].

Queuine Analogue Pharmacophore for Immunomodulation

The narrow SAR established in a murine experimental autoimmune encephalomyelitis model demonstrates that the 7-aminomethyl-7-deazaguanine core is indispensable for in vivo activity; structural deviations result in dramatic activity loss . Consequently, 7-(aminomethyl)-7-deazaguanosine and its derivatives constitute the privileged starting scaffold for medicinal chemistry programmes targeting autoimmune and inflammatory diseases via queuine-related mechanisms, whereas 7-carboxy-7-deazaguanosine (cadeguomycin) operates through unrelated pathways (dCMP deaminase inhibition, immunopotentiation) and is not substitutable [8].

Application
Selection Property
Validation Focus
PreQ1 riboswitch structural biology
High-affinity riboswitch ligand
Ligand–RNA binding confirmation (SPR/ITC)
tRNA modification reconstitution
TGT substrate and QueA precursor
In vitro queuosine pathway assembly
tRNA fluorescent probe development
7-aminomethyl reactivity for labeling
Retention of tRNA activity after labeling
Queuine analogue pharmacophore research
7-aminomethyl core for model activity
EAE model endpoint validation

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